2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 225.76 g/mol. It is classified as an amine and is primarily utilized in research settings due to its potential pharmacological properties. The compound is often referred to by its IUPAC name, 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride, and is recognized for its structural similarity to other psychoactive substances.
This compound can be sourced from various suppliers specializing in chemical reagents for research purposes. It falls under the category of amines, which are organic compounds derived from ammonia by replacing one or more hydrogen atoms with organic groups. The hydrochloride salt form, which is commonly used, enhances the compound's solubility and stability.
The synthesis of 2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride typically involves several steps:
Specific methodologies may vary, but common techniques include:
The molecular structure of 2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride can be represented using various notations:
InChI=1S/C13H20ClN/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10,14H2,1H3;1HThis InChI representation indicates the arrangement of atoms within the molecule, including its functional groups.
The compound features:
As a primary amine, 2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride can participate in various chemical reactions:
These reactions highlight its potential utility in synthetic organic chemistry.
The mechanism of action for 2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is largely dependent on its interaction with neurotransmitter systems in the central nervous system. It may act as a:
This action can lead to enhanced mood and cognitive functions, akin to other psychoactive substances.
The physical properties include:
Key chemical properties include:
These properties are crucial for handling and storage considerations in laboratory settings.
2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is primarily used in:
Its structural characteristics make it a candidate for studies related to mood disorders and cognitive enhancement therapies.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6